3-[3-oxo-3-(4-phenylpiperazino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one
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Overview
Description
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound with a unique structure that includes a pyrido[2,1-c][1,2,4]triazin-4-one core and a phenylpiperazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility in the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The phenylpiperazine moiety can undergo substitution reactions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpiperazine compounds .
Scientific Research Applications
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2H-chromen-2-one: Another compound with a similar structure, known for its antifungal activity.
Uniqueness
What sets 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one apart is its unique combination of the pyrido[2,1-c][1,2,4]triazin-4-one core and the phenylpiperazine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C20H21N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-9-17-20(27)25-11-5-4-8-18(25)22-21-17/h1-8,11H,9-10,12-15H2 |
InChI Key |
NTWFHVICHGPJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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